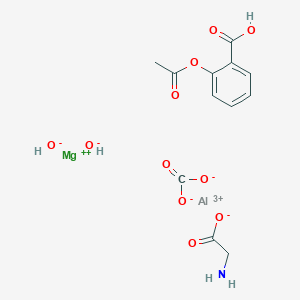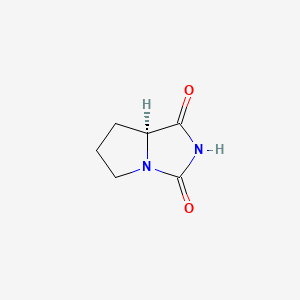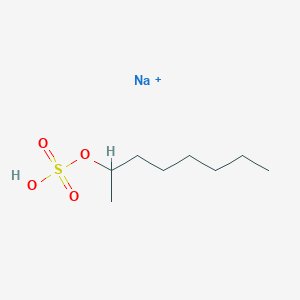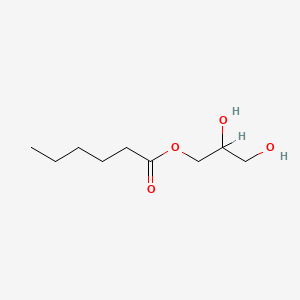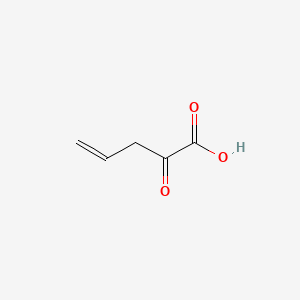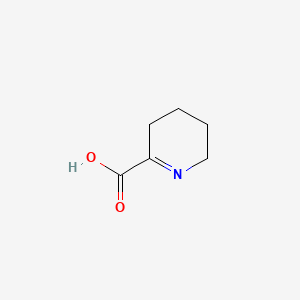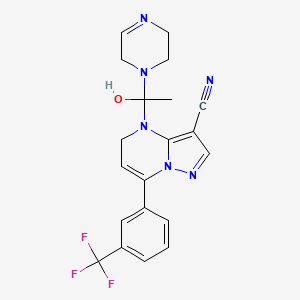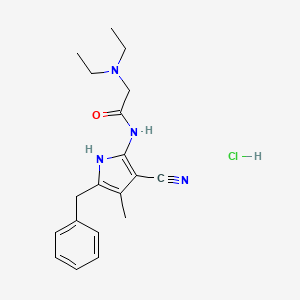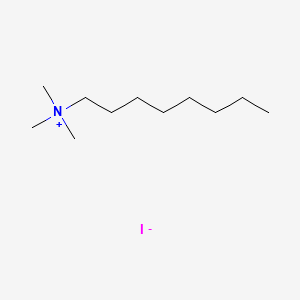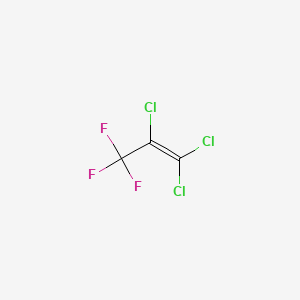
1,1,2-Tricloro-3,3,3-trifluoropropeno
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,1,2-Trichloro-3,3,3-trifluoropropene involves catalytic fluorination of precursor compounds. Mao et al. (2014) described the selective gas-phase catalytic fluorination of 1,1,2,3-tetrachloropropene to 2-chloro-3,3,3-trifluoropropene using fluorinated chromia catalyst modified by Y or La, achieving almost 100% conversion and selectivity (Mao et al., 2014).
Molecular Structure Analysis
Research on the molecular structure of related chloro- and fluoro-propenes provides insights into the structural characteristics of 1,1,2-Trichloro-3,3,3-trifluoropropene. For example, the molecular structures and conformations of closely related compounds have been determined by techniques such as gas-phase electron diffraction and ab initio calculations, shedding light on the conformational compositions and structural parameters essential for understanding the behavior and reactivity of these molecules (Postmyr, 1994).
Chemical Reactions and Properties
1,1,2-Trichloro-3,3,3-trifluoropropene undergoes various chemical reactions, demonstrating its versatility as a chemical building block. Shimizu et al. (2009) explored the synthetic reactions of 3,3,3-trifluoropropynyllithium, borate, and stannane, showcasing the compound's potential in creating trifluoromethylated allenes, arylacetylenes, and enynes, thus highlighting the compound's reactivity and usefulness in organic synthesis (Shimizu et al., 2009).
Physical Properties Analysis
The physical properties of 1,1,2-Trichloro-3,3,3-trifluoropropene, such as boiling point, melting point, density, and solubility, are crucial for its handling and application in various domains. Although specific studies on these physical properties were not directly found, related research on the physical properties of similar chloro- and fluoro-propenes can provide a comparative basis for understanding the physical characteristics of 1,1,2-Trichloro-3,3,3-trifluoropropene.
Chemical Properties Analysis
The chemical properties of 1,1,2-Trichloro-3,3,3-trifluoropropene, including its reactivity, stability under different conditions, and interactions with other chemicals, are essential for its application in synthesis and manufacturing processes. Research on its precursors and closely related compounds, such as studies on the catalytic fluorination and hydrodechlorination reactions, provides valuable insights into its chemical behavior and potential applications in industry and research (Belter, 1999).
Aplicaciones Científicas De Investigación
Síntesis de Trans-1-Cloro-3,3,3-Trifluoropropeno
Este compuesto se sintetiza mediante la fluoración en vapor de 1,1,3,3-tetracloropropeno con HF sobre catalizadores a base de óxido de cromo. El proceso logra una alta tasa de conversión del 99.4% y selectividad para el isómero trans del 98.2%. Esta síntesis es significativa para producir un agente de soplado de cuarta generación ecológico con un bajo potencial de calentamiento global (GWP) de 7.0 y un potencial de agotamiento del ozono cero {svg_1}.
Desarrollo de catalizador
La investigación se centra en el desarrollo de un catalizador Zn/Cr2O3 que muestra alta actividad, selectividad y longevidad para el proceso de fluoración. Este catalizador se caracteriza mediante diversas técnicas como XRD, XPS, BET y NH3-TPD, lo que indica su potencial para aplicaciones a escala industrial {svg_2}.
Impacto ambiental
El 1,1,2-Tricloro-3,3,3-trifluoropropeno se está desarrollando como una alternativa ecológica debido a su baja toxicidad, no inflamabilidad y seguridad en el uso. También es un intermedio prometedor para la síntesis de productos químicos finos fluorados, fluororesinas y fluoroelastómeros {svg_3}.
Aplicación del agente espumante
El compuesto se utiliza principalmente como agente espumante debido a sus propiedades favorables. Se utiliza en la producción de materiales aislantes donde su bajo GWP y sus características de no agotamiento del ozono son cruciales {svg_4}.
Fluido de transferencia de calor
Otra aplicación es como fluido de transferencia de calor, donde su estabilidad térmica y su bajo impacto ambiental lo hacen adecuado para los sistemas de refrigeración {svg_5}.
Agente de limpieza
El isómero Z del this compound se utiliza como agente de limpieza, destacando su versatilidad en diferentes procesos industriales {svg_6}.
Investigación de catalizadores sin cromo
La investigación futura se dirige hacia el desarrollo de catalizadores sin cromo de alta actividad, que serían más benignos para el medio ambiente y podrían reducir la dependencia del cromo, que tiene riesgos asociados para la salud {svg_7}.
Nuevas tecnologías de aplicación
Existe un esfuerzo continuo para desarrollar nuevas tecnologías de aplicación para el this compound, lo que podría expandir su uso en varios campos, incluida la síntesis de materiales avanzados y los productos farmacéuticos {svg_8}.
Safety and Hazards
“1,1,2-Trichloro-3,3,3-trifluoropropene” is toxic if inhaled and harmful if swallowed or in contact with skin . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .
Mecanismo De Acción
Target of Action
1,1,2-Trichloro-3,3,3-trifluoropropene is a complex compound with the molecular formula C3Cl3F3 It’s known that this compound is used in the production of cis-unsaturated chlorofluorocarbon by cis-trans isomerization of trans isomers .
Mode of Action
It’s known to be involved in the cis-trans isomerization process to produce cis-unsaturated chlorofluorocarbon . More research is needed to fully understand its interaction with its targets and the resulting changes.
Biochemical Pathways
It’s known that this compound is involved in the production of cis-unsaturated chlorofluorocarbon
Result of Action
It’s known to be involved in the production of cis-unsaturated chlorofluorocarbon
Action Environment
It’s known that trans-1-chloro-3,3,3-trifluoroprop-1-ene, a related compound, is a non-flammable, liquid-blowing agent with a boiling point close to room temperature . This suggests that temperature could be an important environmental factor influencing its action.
Propiedades
IUPAC Name |
1,1,2-trichloro-3,3,3-trifluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3F3/c4-1(2(5)6)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSVZVNYQIGOJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8073184 | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
431-52-7 | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,2-Trichloro-3,3,3-trifluoro-1-propene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431527 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 431-52-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6824 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 1,1,2-trichloro-3,3,3-trifluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8073184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2-trichloro-3,3,3-trifluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PROPENE, 1,1,2-TRICHLORO-3,3,3-TRIFLUORO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2MQ7F3KMQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 1,1,2-Trichloro-3,3,3-trifluoropropene?
A1: 1,1,2-Trichloro-3,3,3-trifluoropropene is a chlorofluorocarbon. While the provided abstracts don't explicitly state its molecular weight or spectroscopic data, its molecular formula can be deduced from its name as C3Cl3F3.
Q2: How is 1,1,2-Trichloro-3,3,3-trifluoropropene used in the synthesis of other fluorocarbons?
A: One of the research papers describes a process where 1,1,2-Trichloro-3,3,3-trifluoropropene reacts with hydrogen fluoride (HF) and chlorine (Cl2) in the presence of a trivalent chromium catalyst. This reaction, conducted at temperatures between 250°C and 325°C, yields a mixture of different fluorocarbons, including hexafluoropropylene (C3F6) and 1,1,1,2,3,3,3-heptafluoropropane (C3HF7). This process highlights the use of 1,1,2-Trichloro-3,3,3-trifluoropropene as a precursor for synthesizing other valuable fluorocarbons.
Q3: Has 1,1,2-Trichloro-3,3,3-trifluoropropene been studied in the context of chemical mixture toxicity?
A: Yes, research has investigated the toxicity of chemical mixtures containing 1,1,2-Trichloro-3,3,3-trifluoropropene . Specifically, a study explored the joint toxicity of a mixture containing 1,1,2-Trichloro-3,3,3-trifluoropropene alongside other halogenated aliphatics (trichloroethylene, tetrachloroethylene, and hexachloro-1,3-butadiene). The research employed a weight-of-evidence (WOE) approach to estimate the mixture's overall toxicity and compared it to experimentally determined toxicity in animal models. This research contributes to understanding the potential health risks associated with exposure to mixtures containing 1,1,2-Trichloro-3,3,3-trifluoropropene and highlights the importance of considering chemical interactions in toxicological assessments.
Q4: Does 1,1,2-Trichloro-3,3,3-trifluoropropene react with platinum complexes?
A: Research indicates that 1,1,2-Trichloro-3,3,3-trifluoropropene reacts with specific platinum complexes . When reacting with the platinum complex Pt(trans-stilbene)(PPh3)2, 1,1,2-Trichloro-3,3,3-trifluoropropene leads to the formation of the complex PtCl2F2(PPh3)2. This reaction differs from the behavior of some other halogenated olefins, showcasing the specific reactivity of 1,1,2-Trichloro-3,3,3-trifluoropropene in coordination chemistry.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



